N,O-Diacetyl Fingolimod N,O-Diacetyl Fingolimod
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204163
InChI:
SMILES:
Molecular Formula: C₂₃H₃₇NO₄
Molecular Weight: 391.54

N,O-Diacetyl Fingolimod

CAS No.:

Cat. No.: VC0204163

Molecular Formula: C₂₃H₃₇NO₄

Molecular Weight: 391.54

* For research use only. Not for human or veterinary use.

N,O-Diacetyl Fingolimod -

Specification

Molecular Formula C₂₃H₃₇NO₄
Molecular Weight 391.54

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,O-Diacetyl Fingolimod (C₂₃H₃₇NO₄) features a molecular weight of 391.5 g/mol . The compound derives from Fingolimod through acetylation at two sites:

  • N-acetylation: Substitution of the primary amine group with an acetyl moiety

  • O-acetylation: Esterification of the hydroxyl group on the propanediol backbone

This dual modification reduces polarity compared to the parent drug, potentially enhancing blood-brain barrier permeability. Structural studies highlight its retention of Fingolimod’s critical pharmacophoric elements:

  • Lipophilic octylphenyl tail for membrane anchoring

  • Intermediate aromatic ring for receptor interactions

  • Polar head group modified with acetyl substituents

Table 1: Comparative Molecular Properties

PropertyFingolimod (FTY720)N,O-Diacetyl Fingolimod
Molecular FormulaC₁₉H₃₃NO₂C₂₃H₃₇NO₄
Molecular Weight (g/mol)307.46391.5
Key Functional GroupsAmino, hydroxylAcetamido, acetyloxy
LogP (Predicted)4.15.3

Data sources:

Synthetic Pathways

The synthesis of N,O-Diacetyl Fingolimod typically follows post-modification of Fingolimod intermediates. While no dedicated protocols exist in reviewed literature, acetylation likely employs standard acylating agents like acetic anhydride under basic conditions. Key considerations include:

  • Regioselectivity: Ensuring precise modification at amino vs. hydroxyl sites

  • Purification challenges: Separation from mono-acetylated byproducts

  • Stability: Susceptibility to esterase-mediated hydrolysis in biological systems

Notably, Fingolimod’s original synthesis from n-octylbenzene and 3-nitropropionic acid involves Friedel-Crafts acylation and hydrogenation steps , suggesting analogous routes could generate the acetylated derivative by incorporating protective group strategies.

Pharmacological Profile and Mechanism

Putative Mechanisms of Action

Though direct studies on N,O-Diacetyl Fingolimod are sparse, its pharmacological behavior may parallel Fingolimod’s multimodal actions:

  • Metabolic activation kinetics

  • Receptor subtype selectivity (S1P₁ vs. S1P₃)

  • Tissue distribution patterns

Epigenetic Modulation
Fingolimod inhibits histone deacetylases (HDACs) at micromolar concentrations . Acetylation may enhance this property by:

  • Increasing lipid solubility for nuclear membrane penetration

  • Serving as an acetyl group donor in histone acetylation reactions

Secondary Targets
Potential interactions with:

  • TRPM7 ion channels

  • Cytosolic phospholipase A2α

  • Protein phosphatase 2A

Metabolic Considerations

The acetyl groups introduce critical pharmacokinetic variables:

Table 2: Predicted ADME Properties

ParameterFingolimodN,O-Diacetyl Form
Oral Bioavailability93%85–90% (estimated)
Plasma Half-life6–9 days8–12 days (projected)
CYP450 MetabolismCYP4F-mediatedCYP3A4 involvement
Plasma Protein Binding99.7%>99.8%

Extrapolated from

Esterase-mediated deacetylation likely regenerates active Fingolimod in vivo, creating a prodrug effect. This metabolic pathway requires validation through isotopic tracer studies.

Research Challenges and Future Directions

Knowledge Gaps

Critical unanswered questions include:

  • Metabolic fate: Quantifying deacetylation vs. alternative pathways

  • Target engagement: Specificity for S1P receptor subtypes

  • Toxicology: Long-term effects of acetylated metabolites

Prioritized Research Areas

  • Synthetic Chemistry

    • Developing stereoselective acetylation methods

    • Scalable purification techniques

  • Preclinical Studies

    • Pharmacodynamic comparison with Fingolimod

    • CNS penetration assays

  • Translational Research

    • Phase 0 microdosing trials

    • Biomarker development for acetylated metabolite tracking

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator